[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
This compound, also known as 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, has a CAS Number of 690679-66-4 . It has a molecular weight of 358.78 and a molecular formula of C19H15ClO5 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15ClO5/c1-11-13-8-15(20)17(24-10-18(21)22)9-16(13)25-19(23)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 577.9±50.0 °C at 760 mmHg . The compound’s melting point is not available .Scientific Research Applications
- Summary of Application: This compound has been synthesized and tested for its in vitro antimicrobial activity .
- Methods of Application: The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
- Results or Outcomes: The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains. A few of them were found to be potent antimicrobial agents .
Safety And Hazards
properties
IUPAC Name |
2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-13-8-15(20)17(24-10-18(21)22)9-16(13)25-19(23)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCSUAMITWDROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
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